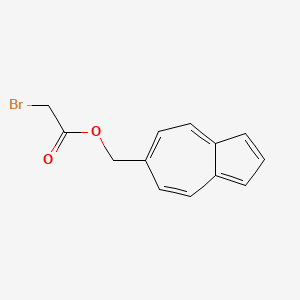![molecular formula C10H17N5O B14219842 N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 827589-12-8](/img/structure/B14219842.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is a synthetic organic compound that features a pyridine ring substituted with an amino group and a urea moiety linked to a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The 6-aminopyridine is dissolved in the solvent, and the isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amines derived from the urea moiety.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Aminopyridin-2-yl)-N’-[2-(methylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(ethylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)propyl]urea
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the dimethylamino group can influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
827589-12-8 |
|---|---|
Fórmula molecular |
C10H17N5O |
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-2-yl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C10H17N5O/c1-15(2)7-6-12-10(16)14-9-5-3-4-8(11)13-9/h3-5H,6-7H2,1-2H3,(H4,11,12,13,14,16) |
Clave InChI |
OVLDKWMNZBIHAL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)NC1=CC=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)

![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)

methyl}pyridine](/img/structure/B14219795.png)

![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)

